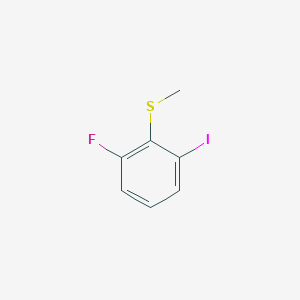

(2-Fluoro-6-iodophenyl)(methyl)sulfane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

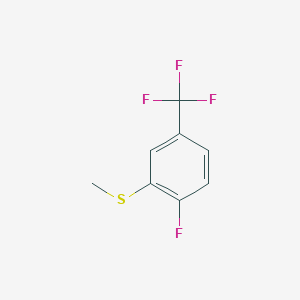

“(2-Fluoro-6-iodophenyl)(methyl)sulfane” is a sulfur-based compound with the CAS Number: 1823026-33-0 . It has a molecular weight of 268.09 . The compound is in liquid form .

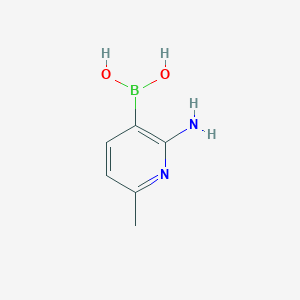

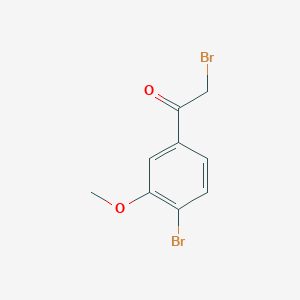

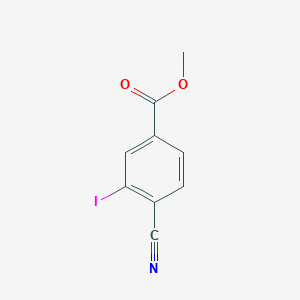

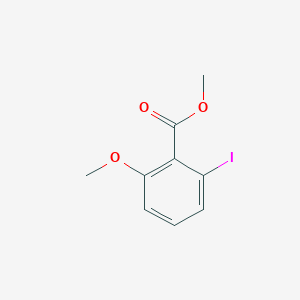

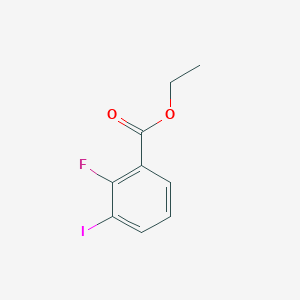

Molecular Structure Analysis

The IUPAC name for this compound is (2-fluoro-6-iodophenyl)(methyl)sulfane . The Inchi Code for this compound is 1S/C7H6FIS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 .Physical And Chemical Properties Analysis

“(2-Fluoro-6-iodophenyl)(methyl)sulfane” is a liquid . The molecular formula is C7H6FIS and the molecular weight is 268.09 g/mol .Scientific Research Applications

Photoluminescent Materials

Research by Constable et al. (2014) explores the synthesis of green-emitting iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating ligands, including those with fluoro and sulfane substituents. These complexes exhibit high photoluminescence quantum yields and are promising for applications in light-emitting devices. The study demonstrates the impact of substituent variation on the photophysical properties of the complexes, highlighting the potential of sulfanyl and sulfone groups in tuning the emission characteristics of photoluminescent materials (Constable, Ertl, Housecroft, & Zampese, 2014).

Fluorescent Probes for Biological Applications

Han et al. (2018) developed a near-infrared fluorescent probe capable of sensitively detecting and imaging sulfane sulfur in living cells and in vivo. The probe is constructed from a fluorophore azo-BODIPY and a sulfane sulfur recognition unit, showcasing the role of sulfanyl groups in the development of sensitive and selective probes for biological applications (Han, Song, Li, Yu, & Chen, 2018).

Organic Synthesis and Catalysis

Research by Dong et al. (2001) presents a kinetic investigation on the hydrolysis of aryl(fluoro)(phenyl)-λ6-sulfanenitriles, shedding light on the mechanistic aspects of reactions involving fluoro and sulfanyl functional groups. This work contributes to a deeper understanding of the reactivity and potential synthetic applications of such compounds in organic chemistry (Dong, Fujii, Murotani, Dai, Ono, Morita, Shimasaki, & Yoshimura, 2001).

Advanced Materials

Polyimides derived from thiophenyl-substituted benzidines, as discussed by Tapaswi et al. (2015), demonstrate the utility of sulfanyl groups in the synthesis of materials with high refractive indices and small birefringences. These materials possess good thermomechanical stabilities, making them suitable for applications in optoelectronics and advanced composites (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).

Safety And Hazards

properties

IUPAC Name |

1-fluoro-3-iodo-2-methylsulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTOLHIZAXPAQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=C1I)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-6-iodophenyl)(methyl)sulfane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.